2,3-Dihydroxypropyl decanoate

Catalog No.
S536007
CAS No.
2277-23-8
M.F
C13H26O4
M. Wt
246.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxypropyl decanoate

CAS Number

2277-23-8

Product Name

2,3-Dihydroxypropyl decanoate

IUPAC Name

2,3-dihydroxypropyl decanoate

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(CO)O

Solubility

Soluble in DMSO

Synonyms

1-monocaprin, glycerol 1-monocaprinate, monocaprin, rac-glycerol 1-monodecanoate

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O

Description

The exact mass of the compound 2,3-Dihydroxypropyl decanoate is 246.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. It belongs to the ontological category of monodecanoylglycerol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dihydroxypropyl decanoate, with the chemical formula C₁₃H₂₆O₄ and CAS number 2277-23-8, is an ester derived from decanoic acid and glycerol. This compound features a glycerol backbone with two hydroxyl groups at the 2 and 3 positions, making it a dihydroxy derivative. It is also known as 1-Decanoyl-rac-glycerol and can be isolated from natural sources such as the root of Angelica dahurica . The molecular weight of 2,3-dihydroxypropyl decanoate is approximately 246.34 g/mol.

Research into the mechanism of action of 1-Monodecanoylglycerol is ongoing. Some studies suggest it may play a role in various biological processes, but more investigation is needed [].

Typical of esters and alcohols. Key reactions include:

  • Esterification: The reaction between a carboxylic acid (decanoic acid) and an alcohol (glycerol) to form the ester.
  • Hydrolysis: In the presence of water and an acid or base catalyst, 2,3-dihydroxypropyl decanoate can revert to its constituent alcohol and acid.
  • Transesterification: This process allows for the exchange of the alkoxy group of the ester with an alcohol, leading to different esters.

These reactions are significant in organic synthesis and industrial applications .

Research indicates that 2,3-dihydroxypropyl decanoate exhibits biological activities that may include antimicrobial properties. Its natural occurrence suggests potential roles in traditional medicine, particularly due to its extraction from Angelica dahurica, known for its therapeutic benefits. Further studies are needed to fully elucidate its pharmacological effects and mechanisms of action .

The synthesis of 2,3-dihydroxypropyl decanoate can be achieved through several methods:

  • Direct Esterification: Reacting decanoic acid with glycerol under acidic conditions to promote ester bond formation.
  • Transesterification: Using glycerol derivatives with decanoic acid in the presence of a catalyst to yield 2,3-dihydroxypropyl decanoate.
  • Biocatalysis: Employing lipases to catalyze the reaction between glycerol and decanoic acid under mild conditions, which can enhance selectivity and yield .

2,3-Dihydroxypropyl decanoate has various applications:

  • Cosmetic Industry: Used as an emollient or skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Potentially utilized in drug formulations due to its solubility and bioavailability characteristics.
  • Food Industry: As a flavoring agent or food additive due to its natural origin .

Interaction studies involving 2,3-dihydroxypropyl decanoate focus on its compatibility with other compounds in formulations. It has been noted that this compound does not inhibit major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions when used in pharmaceutical applications . Further research into its interactions with biological membranes could provide insights into its absorption and distribution profiles.

Several compounds share structural similarities with 2,3-dihydroxypropyl decanoate. Here is a comparison highlighting their uniqueness:

Compound NameChemical FormulaSimilarity Index
1-Decanoyl-rac-glycerolC₁₃H₂₆O₄1.00
Propane-1,2,3-triyl tristearateC₅₁H₁₀₁O₄0.96
(R)-Oxiran-2-ylmethyl butyrateC₉H₁₈O₄0.93
2,3-Dihydroxypropyl dodecanoateC₁₅H₃₀O₄0.86

The uniqueness of 2,3-dihydroxypropyl decanoate lies in its specific dihydroxy structure and the presence of a medium-chain fatty acid (decanoic acid), which distinguishes it from other similar compounds that may have different fatty acid chains or functional groups .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

246.18310931 g/mol

Monoisotopic Mass

246.18310931 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

197M6VFC1W

Other CAS

26402-22-2

Wikipedia

Glyceryl caprate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Decanoic acid, monoester with 1,2,3-propanetriol: ACTIVE
Decanoic acid, ester with triglycerol trioctanoate: ACTIVE

Dates

Modify: 2023-08-15
1: Churchward CP, Calder A, Snyder LAS. Mutations in Neisseria gonorrhoeae grown in sub-lethal concentrations of monocaprin do not confer resistance. PLoS One. 2018 Apr 5;13(4):e0195453. doi: 10.1371/journal.pone.0195453. eCollection 2018. PubMed PMID: 29621310; PubMed Central PMCID: PMC5886539.
2: Churchward CP, Alany RG, Kirk RS, Walker AJ, Snyder LAS. Prevention of Ophthalmia Neonatorum Caused by Neisseria gonorrhoeae Using a Fatty Acid-Based Formulation. MBio. 2017 Jul 25;8(4). pii: e00534-17. doi: 10.1128/mBio.00534-17. PubMed PMID: 28743809; PubMed Central PMCID: PMC5527305.
3: Yoon BK, Jackman JA, Kim MC, Sut TN, Cho NJ. Correlating Membrane Morphological Responses with Micellar Aggregation Behavior of Capric Acid and Monocaprin. Langmuir. 2017 Mar 21;33(11):2750-2759. doi: 10.1021/acs.langmuir.6b03944. Epub 2017 Mar 13. PubMed PMID: 28263610.
4: Park KM, Lee JH, Hong SC, Kwon CW, Jo M, Choi SJ, Kim K, Chang PS. Selective production of 1-monocaprin by porcine liver carboxylesterase-catalyzed esterification: Its enzyme kinetics and catalytic performance. Enzyme Microb Technol. 2016 Jan;82:51-57. doi: 10.1016/j.enzmictec.2015.08.014. Epub 2015 Aug 28. PubMed PMID: 26672448.
5: Skulason S, Holbrook WP, Thormar H, Gunnarsson GB, Kristmundsdottir T. A study of the clinical activity of a gel combining monocaprin and doxycycline: a novel treatment for herpes labialis. J Oral Pathol Med. 2012 Jan;41(1):61-7. doi: 10.1111/j.1600-0714.2011.01037.x. Epub 2011 Apr 30. PubMed PMID: 21535163.
6: Thormar H, Hilmarsson H, Thrainsson JH, Georgsson F, Gunnarsson E, Dadadottir S. Treatment of fresh poultry carcases with emulsions of glycerol monocaprate (monocaprin) to reduce contamination with Campylobacter and psychrotrophic bacteria. Br Poult Sci. 2011 Feb;52(1):11-9. doi: 10.1080/00071668.2010.537308. PubMed PMID: 21337193.
7: Thormar H, Hilmarsson H. Killing of Campylobacter on contaminated plastic and wooden cutting boards by glycerol monocaprate (monocaprin). Lett Appl Microbiol. 2010 Sep;51(3):319-24. doi: 10.1111/j.1472-765X.2010.02898.x. Epub 2010 Jul 8. PubMed PMID: 20666986.
8: Park KM, Kwon OT, Ahn SM, Lee J, Chang PS. Characterization and optimization of carboxylesterase-catalyzed esterification between capric acid and glycerol for the production of 1-monocaprin in reversed micellar system. N Biotechnol. 2010 Feb 28;27(1):46-52. doi: 10.1016/j.nbt.2009.11.004. Epub 2009 Nov 28. PubMed PMID: 19931658.
9: Batovska DI, Todorova IT, Tsvetkova IV, Najdenski HM. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. Pol J Microbiol. 2009;58(1):43-7. PubMed PMID: 19469285.
10: Reis P, Holmberg K, Debeche T, Folmer B, Fauconnot L, Watzke H. Lipase-catalyzed reactions at different surfaces. Langmuir. 2006 Sep 12;22(19):8169-77. PubMed PMID: 16952258.
11: Thorgeirsdóttir TO, Thormar H, Kristmundsdóttir T. Viscoelastic properties of a virucidal cream containing the monoglyceride monocaprin: effects of formulation variables: a technical note. AAPS PharmSciTech. 2006 May 12;7(2):E44. PubMed PMID: 16796361; PubMed Central PMCID: PMC2750295.
12: Hilmarsson H, Thormar H, Thráinsson JH, Gunnarsson E, Dadadóttir S. Effect of glycerol monocaprate (monocaprin) on broiler chickens: an attempt at reducing intestinal Campylobacter infection. Poult Sci. 2006 Apr;85(4):588-92. Erratum in: Poult Sci. 2006 Jun;85(6):1121. Dadadóttir, S [added]. PubMed PMID: 16615341.
13: Thorgeirsdóttir TO, Kristmundsdóttir T, Thormar H, Axelsdóttir I, Holbrook WP. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant. Acta Odontol Scand. 2006 Feb;64(1):21-6. PubMed PMID: 16428178.
14: Thorgeirsdóttir TO, Hilmarsson H, Thormar H, Kristmundsdóttir T. Development of a virucidal cream containing the monoglyceride monocaprin. Pharmazie. 2005 Dec;60(12):897-9. PubMed PMID: 16398264.
15: Thormar H, Hilmarsson H, Bergsson G. Stable concentrated emulsions of the 1-monoglyceride of capric acid (monocaprin) with microbicidal activities against the food-borne bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli. Appl Environ Microbiol. 2006 Jan;72(1):522-6. PubMed PMID: 16391087; PubMed Central PMCID: PMC1352223.
16: Thorgeirsdóttir TO, Kjøniksen AL, Knudsen KD, Kristmundsdóttir T, Nyström B. Viscoelastic and structural properties of pharmaceutical hydrogels containing monocaprin. Eur J Pharm Biopharm. 2005 Feb;59(2):333-42. PubMed PMID: 15661506.
17: Da Silva MA, Medeiros VC, Langone MA, Freire DM. Synthesis of monocaprin catalyzed by lipase. Appl Biochem Biotechnol. 2003 Spring;105 -108:757-67. PubMed PMID: 12721413.
18: Kristmundsdóttir T, Sigurdsson P, Thormar H. Effect of buffers on the properties of microbicidal hydrogels containing monoglyceride as the active ingredient. Drug Dev Ind Pharm. 2003 Feb;29(2):121-9. PubMed PMID: 12648008.
19: Brown JR, Collett JH, Attwood D, Ley RW, Sims EE. Influence of monocaprin on the permeability of a diacidic drug BTA-243 across Caco-2 cell monolayers and everted gut sacs. Int J Pharm. 2002 Oct 1;245(1-2):133-42. PubMed PMID: 12270250.
20: Bergsson G, Arnfinnsson J, Steingrímsson O, Thormar H. Killing of Gram-positive cocci by fatty acids and monoglycerides. APMIS. 2001 Oct;109(10):670-8. PubMed PMID: 11890570.

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